molecular formula C10H21N B1592719 4-(sec-Butyl)cyclohexanamine CAS No. 25834-93-9

4-(sec-Butyl)cyclohexanamine

Cat. No.: B1592719
CAS No.: 25834-93-9
M. Wt: 155.28 g/mol
InChI Key: PVQLHUCSNDRLDP-UHFFFAOYSA-N
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Description

4-(sec-Butyl)cyclohexanamine is an organic compound with the molecular formula C10H21N. It is a derivative of cyclohexanamine, where a secondary butyl group is attached to the fourth carbon of the cyclohexane ring. This compound is characterized by its primary amine functional group, which makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(sec-Butyl)cyclohexanamine can be achieved through several methods. One common approach involves the reductive amination of cyclohexanone with sec-butylamine. The reaction typically proceeds as follows:

    Formation of Imine: Cyclohexanone reacts with sec-butylamine to form an imine intermediate.

    Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).

The reaction conditions generally involve mild temperatures and an inert atmosphere to prevent oxidation of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation step, ensuring a high conversion rate and selectivity towards the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(sec-Butyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form corresponding nitroso, nitro, or nitrile derivatives.

    Reduction: The compound can be further reduced to secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or carbamates.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with Pd/C.

    Substitution: Reagents such as acyl chlorides, isocyanates, or chloroformates under basic conditions.

Major Products

    Oxidation: Formation of nitroso, nitro, or nitrile compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, ureas, or carbamates.

Scientific Research Applications

4-(sec-Butyl)cyclohexanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(sec-Butyl)cyclohexanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The primary amine group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: The parent compound, lacking the sec-butyl group.

    4-tert-Butylcyclohexanamine: Similar structure but with a tert-butyl group instead of a sec-butyl group.

    4-Isopropylcyclohexanamine: Contains an isopropyl group at the fourth position.

Uniqueness

4-(sec-Butyl)cyclohexanamine is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This influences its reactivity and interactions compared to other cyclohexanamine derivatives. The sec-butyl group provides a balance between steric bulk and flexibility, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

4-butan-2-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-3-8(2)9-4-6-10(11)7-5-9/h8-10H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQLHUCSNDRLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626474
Record name 4-(Butan-2-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25834-93-9
Record name 4-(Butan-2-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-sec-Butylcyclohexylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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